molecular formula C8H9NO3 B123059 2-Carboxy-4-hydroxy-3,5-lutidine CAS No. 447461-21-4

2-Carboxy-4-hydroxy-3,5-lutidine

Cat. No.: B123059
CAS No.: 447461-21-4
M. Wt: 167.16 g/mol
InChI Key: AUVRIHGZDPFQKB-UHFFFAOYSA-N
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Description

2-Carboxy-4-hydroxy-3,5-lutidine is a heterocyclic compound that belongs to the class of pyridine derivatives. It is a naturally occurring compound found in various plants and animals, including coffee, tea, and tobacco

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-4-hydroxy-3,5-lutidine can be achieved through several methods. One common approach involves the reaction of 4-chloro-3,5-dimethylpyridine with sodium hydroxide and carbon dioxide under high pressure and temperature . Another method includes the use of 2,6-lutidine as an additive in an electrolyte mixture to facilitate the intramolecular lactonization of biphenyl-2-carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Carboxy-4-hydroxy-3,5-lutidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Carboxy-4-hydroxy-3,5-lutidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Carboxy-4-hydroxy-3,5-lutidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Lutidine
  • 2,4-Lutidine
  • 2,6-Lutidine
  • 3,5-Lutidine

Comparison

Compared to other lutidine derivatives, 2-Carboxy-4-hydroxy-3,5-lutidine is unique due to the presence of both carboxy and hydroxy functional groupsFor instance, the carboxy group allows for further derivatization, while the hydroxy group contributes to its antioxidant properties .

Properties

IUPAC Name

3,5-dimethyl-4-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-3-9-6(8(11)12)5(2)7(4)10/h3H,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVRIHGZDPFQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436400
Record name 2-carboxy-4-hydroxy-3,5-lutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447461-21-4
Record name 2-carboxy-4-hydroxy-3,5-lutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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